ethyl 6-bromoquinazoline-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 6-bromoquinazoline-2-carboxylate typically involves the reaction of 6-bromoanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromoquinazoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromoquinazoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential therapeutic applications.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antiviral, and antibacterial properties.
Chemical Biology: It is used in the design and synthesis of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromoquinazoline-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways involved in cancer . The molecular targets and pathways involved depend on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Ethyl 6-bromoquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate: Similar structure but with an additional chlorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 6-bromo-5-hydroxyquinazoline-2-carboxylate: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
CAS No. |
2090793-10-3 |
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Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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